
4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one is an organic compound that features a unique structure combining an oxazolone ring with an aminopropyl side chain. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopropylamine with a suitable oxazolone precursor in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.
Substitution: The aminopropyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while substitution reactions can introduce various functional groups onto the aminopropyl chain.
Applications De Recherche Scientifique
4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism by which 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one exerts its effects involves interactions with specific molecular targets. The aminopropyl side chain can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The oxazolone ring may also participate in covalent bonding with nucleophilic sites on proteins and enzymes, altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyltriethoxysilane: Used for surface modification and functionalization of nanoparticles.
3-Amino-3,4-seco-lupa-4(23),20(29)-diene: Known for its antitumor activity.
3-Aminopropyl silica: Utilized in chromatography for its hydrophilic properties.
Uniqueness
4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one is unique due to its combination of an oxazolone ring and an aminopropyl side chain, which imparts distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
4-(3-aminopropyl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C6H10N2O2/c7-3-1-2-5-4-8-10-6(5)9/h4-5H,1-3,7H2 |
Clé InChI |
LVJLXNIGEFQFAV-UHFFFAOYSA-N |
SMILES canonique |
C1=NOC(=O)C1CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
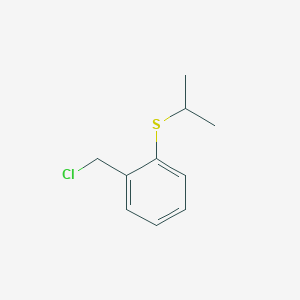
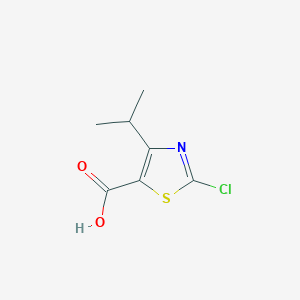
![{4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
![1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
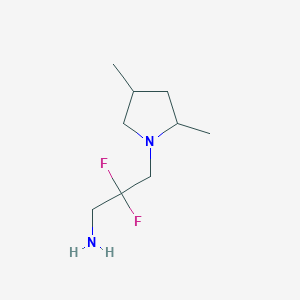
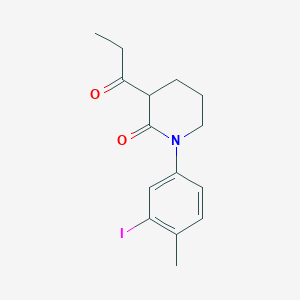

![6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)
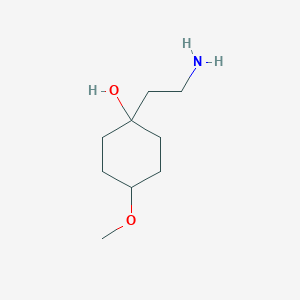


![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13177157.png)
